3-Hydroxy-3-(2-methoxyphenyl)propanenitrile
Description
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile (CAS: 2229628-01-5) is a nitrile-containing β-hydroxyl compound with a 2-methoxyphenyl substituent. While detailed physicochemical or pharmacological data for this compound is sparse in the provided evidence, it is listed as a discontinued product by CymitQuimica . This compound shares structural similarities with intermediates used in pharmaceutical synthesis, such as 3-hydroxy-3-(2-thienyl)propanenitrile, a key precursor for the antidepressant duloxetine .
Properties
IUPAC Name |
3-hydroxy-3-(2-methoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAGKOSEVZIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile can be achieved through several routes. One common method involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the reaction of 2-methoxybenzyl cyanide with formaldehyde and a base, followed by hydrolysis . These methods provide efficient ways to produce the compound in laboratory settings.
Chemical Reactions Analysis
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: The nitrile group can be substituted with other functional groups such as amines or esters through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
| Compound Name | Substituent | Electronic Effects | Key Structural Differences |
|---|---|---|---|
| 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile | 2-methoxyphenyl | Electron-donating (methoxy group) | Aromatic ring with methoxy substituent |
| 3-Hydroxy-3-(2-thienyl)propanenitrile | 2-thienyl (thiophene) | Electron-rich (sulfur atom) | Heteroaromatic ring with sulfur atom |
| 2-((Ethylamino)methyl)-3-hydroxy-3-(pyridin-3-yl)propanenitrile | Pyridinyl | Electron-withdrawing (nitrogen) | Nitrogen-containing aromatic ring + aminoalkyl chain |
| 3-Oxo-3-(2-thienyl)propanenitrile | 2-thienyl + ketone | Electron-withdrawing (ketone) | Ketone group instead of hydroxyl |
Key Observations :
- The 2-methoxyphenyl group in the target compound likely increases lipophilicity compared to the 2-thienyl group, which contains a sulfur atom capable of π-orbital interactions .
- The ketone in 3-Oxo-3-(2-thienyl)propanenitrile () enhances electrophilicity, making it more reactive toward nucleophiles than hydroxyl-containing analogues .
Enzymatic Transesterification in Non-Aqueous Media
| Compound | Enzyme Used | Solvent | Enzyme Activity (μmol/g/min) | Enantioselectivity (E value) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 3-Hydroxy-3-(2-thienyl)propanenitrile | Pseudomonas fluorescens lipase (PFL) | Liquid CO₂ | 82.5–85.5 | 92.7–92.9 | >99% (S-enantiomer) |
| 3-Hydroxy-3-(2-thienyl)propanenitrile | Candida antarctica lipase B (CalB) | Hexane | Lower activity vs. PFL | ~50–60 | <90% |
| This compound | No data | — | — | — | — |
Key Findings :
- Liquid CO₂ as a solvent enhances enzyme activity and enantioselectivity for 3-hydroxy-3-(2-thienyl)propanenitrile, achieving >99% ee for the (S)-enantiomer .
- PFL outperforms other enzymes (e.g., CalB, PPL) due to stability under high-pressure CO₂ conditions .
- For the methoxyphenyl analogue, synthetic data is unavailable, but the electron-donating methoxy group may reduce enzyme-substrate compatibility compared to thienyl derivatives.
Chemoenzymatic Resolution ()
Stability and Reactivity
Biological Activity
3-Hydroxy-3-(2-methoxyphenyl)propanenitrile, a compound with the molecular formula C₁₀H₁₁NO₂, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its antimicrobial and anticancer potential.
Synthesis
The synthesis of this compound can typically be achieved through the reaction of 2-methoxybenzaldehyde with malononitrile under basic conditions. This process may involve hydrolysis and decarboxylation steps to yield the final product. The compound's structure features a hydroxyl group and a methoxy-substituted phenyl group, which are crucial for its biological activities.
Biological Properties
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. In various assays, it demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, indicating potential as a therapeutic agent in oncology.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have explored the biological effects of this compound:
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl and methoxy groups | Antimicrobial, anticancer |
| 3-Hydroxy-2-methylpropanenitrile | Lacks methoxy group | Limited biological activity |
| 2-Methoxybenzyl cyanide | Lacks hydroxyl group | Variable antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
